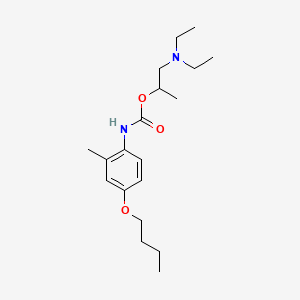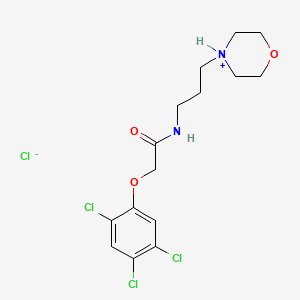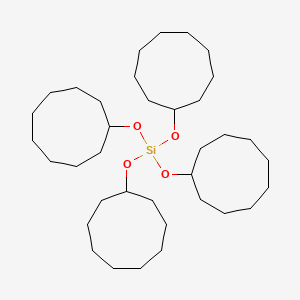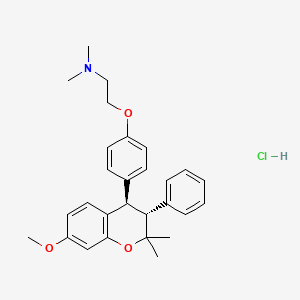
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride is a derivative of ormeloxifene, a selective estrogen receptor modulator (SERM). Ormeloxifene is known for its use as a nonsteroidal oral contraceptive and has been marketed under various trade names such as Centron, Novex-DS, Saheli, Sevista, and Chhaya
Vorbereitungsmethoden
The synthesis of des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride involves several steps, starting from the base compound ormeloxifene. The synthetic route typically includes the introduction of the pyrrolidinyl and dimethylamino groups to the ormeloxifene structure. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions vary depending on the specific substitution reaction being carried out.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is studied for its potential effects on biological systems, including its interaction with estrogen receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of conditions related to estrogen receptor modulation.
Industry: It may be used in the development of new materials or products that leverage its unique chemical properties
Wirkmechanismus
The mechanism of action of des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it can either activate or inhibit estrogen receptors depending on the tissue type. This dual action allows it to exert specific effects on different tissues, making it useful for various therapeutic applications. The molecular targets and pathways involved include the estrogen receptor signaling pathways, which play a crucial role in regulating various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride can be compared with other selective estrogen receptor modulators such as tamoxifen and raloxifene. While all these compounds interact with estrogen receptors, this compound is unique due to its specific chemical structure and the presence of the pyrrolidinyl and dimethylamino groups. These structural differences can lead to variations in their pharmacological profiles and therapeutic applications .
Similar compounds include:
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Bazedoxifene: Used in combination with conjugated estrogens for the treatment of menopausal symptoms and prevention of osteoporosis.
Eigenschaften
CAS-Nummer |
84394-08-1 |
|---|---|
Molekularformel |
C28H34ClNO3 |
Molekulargewicht |
468.0 g/mol |
IUPAC-Name |
2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C28H33NO3.ClH/c1-28(2)27(21-9-7-6-8-10-21)26(24-16-15-23(30-5)19-25(24)32-28)20-11-13-22(14-12-20)31-18-17-29(3)4;/h6-16,19,26-27H,17-18H2,1-5H3;1H/t26-,27+;/m1./s1 |
InChI-Schlüssel |
GVCYIHCJGMBMGJ-OUPRKWGVSA-N |
Isomerische SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4)C.Cl |
Kanonische SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


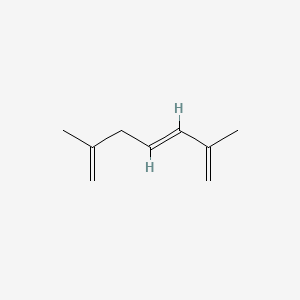
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
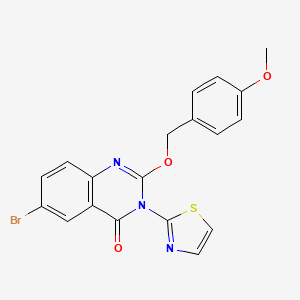


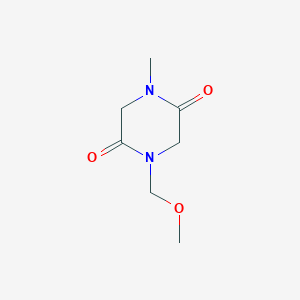
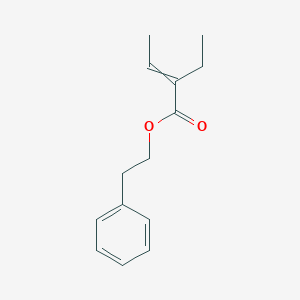
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)

